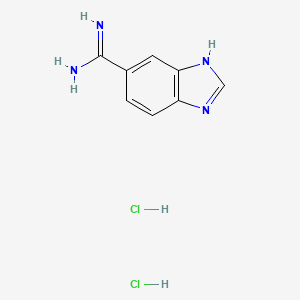

3H-Benzimidazole-5-carboximidamide;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3H-Benzimidazole-5-carboximidamide;dihydrochloride is a chemical compound with the CAS Number 2377032-14-7 . It has a molecular weight of 233.1 and is typically found in powder form .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . Another method involves reacting 1,2-arylenediamines with aldehydes, followed by oxidation .Molecular Structure Analysis

The molecular formula of this compound is C8H10Cl2N4 . Its average mass is 233.098 Da . The compound’s systematic name is 2- (5- {4- [AMINO (IMINO)METHYL]PHENYL}-2-THIENYL)-1H-BENZIMIDAZOLE-6- CARBOXIMIDAMIDE DIHYDROCHLORIDE .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 233.1 . It is stored at room temperature .Aplicaciones Científicas De Investigación

Anticancer Applications

3H-Benzimidazole derivatives have been extensively investigated for their anticancer properties. For instance, a study highlighted the synthesis of Benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines, which exhibited broad-spectrum anticancer activity against the NCI 60 cell line panel. One compound, in particular, showed significant growth inhibition and selectivity for leukemia cell lines, suggesting its potential as a lead compound for developing new anticancer agents (Husain et al., 2013).

Modulation of Androgen Receptor

Research into the modulation of the androgen receptor (AR) for the treatment of advanced prostate cancer has led to the creation of novel C-3, C-16, and C-17 analogues of galeterone. These compounds, featuring a benzimidazole moiety, have shown to enhance both antiproliferative and AR degrading activities. Their potential as new drugs for treating all forms of prostate cancer is significant, especially given their ability to degrade both full-length and truncated ARs in human prostate cancer cells (Purushottamachar et al., 2013).

Inhibition of PARP Enzyme for Cancer Treatment

The development of PARP inhibitors for cancer treatment has also been a key application area. The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent inhibitor of the PARP-1 and PARP-2 enzymes, has shown remarkable efficacy in clinical trials. Its excellent potency and bioavailability suggest a promising future in cancer therapeutics (Penning et al., 2009).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines have shown potent activity against various bacteria and the fungus C. albicans. This indicates their potential as effective agents in combating microbial infections (Göker et al., 2005).

Development of Anxiolytic and Analgesic Agents

The synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives has explored their use as anxiolytic and analgesic agents. These compounds have shown promising analgesic and anxiolytic potentials, opening new avenues for therapeutic applications in managing pain and anxiety (Maltsev et al., 2021).

Mecanismo De Acción

While the specific mechanism of action for 3H-Benzimidazole-5-carboximidamide;dihydrochloride is not mentioned in the search results, benzimidazoles are known to act as corrosion inhibitors for steels, pure metals, and alloys . They are also known to inhibit the acetylcholine-hydrolysing enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Safety and Hazards

Propiedades

IUPAC Name |

3H-benzimidazole-5-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;;/h1-4H,(H3,9,10)(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVZFDDGHRWXPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2659181.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)

![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)

![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)

![1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2659197.png)

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)